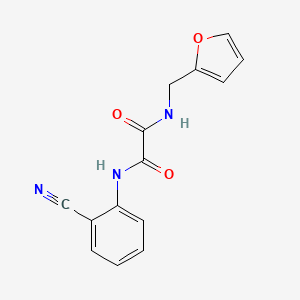

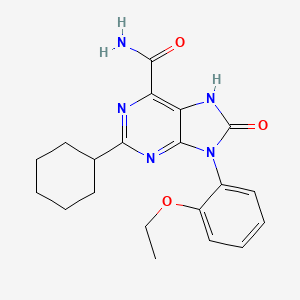

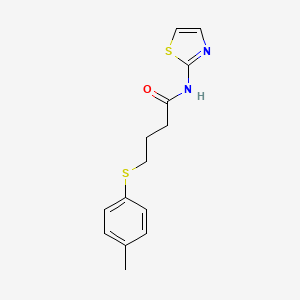

6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide” is a versatile material used in scientific research. It is a part of a series of novel derivatives that have been synthesized and characterized using various spectral techniques . These compounds have shown various biological activities including antitubercular, anti-inflammatory, anticonvulsant, antimicrobial, antibacterial, antifungal, anticancer, and analgesic .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound is part of a series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives that have been synthesized and characterized using various spectral techniques . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide” has been characterized using various spectral techniques such as 1H and 13C NMR, LCMS, and IR . The structure analysis is based on these spectral data.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further reactions involve the treatment of the obtained intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide” are characterized by its spectral data. For instance, its FT-IR (KBr, ν max cm −1) values are: 1270 (C–S); 1642 (C=N); 1670 (amide C=O); 3423, 3325 (–NH) .Applications De Recherche Scientifique

Anti-Inflammatory Properties

This compound has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Antibacterial Activity

The compound has been used in the synthesis of novel derivatives that have shown good antibacterial activity . Quinazoline derivatives containing thiazole ring 2a and 2b exhibit good antibacterial activity amongst the compounds under investigation .

Antifibrosis Activity

Some derivatives of the compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Treatment of Diseases and Disorders

2-Morphilino-substituted pyrimidine derivatives have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection and neurological disorders .

Hypoglycemic Activity

A review of literature revealed that 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine derivatives were proved to show potent hypoglycemic activity .

Inhibition of p97 ATPase

Structure–Activity Relationship Study of 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine derivatives revealed its selective and potent inhibition of p97 ATPase .

GATA Modulator

The compound has been used as a GATA modulator .

Antimalarial Agents

Tricyclic ring containing morpholine, piperazine and pyrimidine were reported as fast-acting antimalarial agents .

Orientations Futures

The compound “6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide” and its derivatives show promise in various fields of research, particularly in medicinal chemistry . Future research could focus on exploring its potential applications in treating various diseases and disorders, as well as further optimizing its synthesis process.

Mécanisme D'action

Target of Action

It is known that 2-morphilino-substituted pyrimidine derivatives have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with pi3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .

Mode of Action

It is known that thiazole derivatives, which this compound contains, have diverse biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

It is known that thiazole derivatives can affect a wide range of biological processes .

Result of Action

It is known that thiazole derivatives have diverse biological activities, suggesting that this compound could potentially have a wide range of effects .

Propriétés

IUPAC Name |

6-morpholin-4-yl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c18-11(16-12-13-1-6-20-12)9-7-10(15-8-14-9)17-2-4-19-5-3-17/h1,6-8H,2-5H2,(H,13,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLQQMFUEPDIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)

![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)